molecular formula C24H27N5O B2583049 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923211-14-7

2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2583049
CAS No.: 923211-14-7
M. Wt: 401.514
InChI Key: FNIZLTLYKSLJQD-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a biphenyl group, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the biphenyl structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl: A simpler biphenyl compound used as a starting material in organic synthesis.

    4,4’-Bipyridine: A bipyridine compound with applications in coordination chemistry.

    2,2’-Bipyridine: Another bipyridine compound used as a ligand in coordination complexes.

Uniqueness

2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is unique due to its combination of a biphenyl group, a piperazine ring, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler biphenyl or bipyridine compounds.

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-3-25-22-17-18(2)26-24(27-22)29-15-13-28(14-16-29)23(30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIZLTLYKSLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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